molecular formula C8H4F3NO2 B15338240 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Cat. No.: B15338240
M. Wt: 203.12 g/mol
InChI Key: LHBGDHWKCNHDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1,2-benzoxazol-3-ol is a benzoxazole derivative characterized by a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 6 of the fused aromatic ring. The benzoxazole core consists of a benzene ring fused to an oxazole heterocycle (oxygen and nitrogen at positions 1 and 2, respectively).

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-12-7(5)13/h1-3H,(H,12,13)

InChI Key

LHBGDHWKCNHDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)ONC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(3R-cis)-1,3,4,5-Tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one
  • Core Structure: Benzazepinone (7-membered ring with nitrogen).
  • Substituents : -CF₃ (position 6), hydroxyl (position 3), 4-methoxyphenyl (position 4).
  • Key Properties :
    • Intermediate in synthesizing antihypertensive agents.
    • Demonstrated extended duration and potency as a calcium channel blocker compared to diltiazem .
  • The shared -CF₃ group at position 6 suggests a role in improving lipophilicity and metabolic resistance .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Derivatives
  • Core Structure : Benzothiazole (sulfur replaces oxygen in the heterocycle).
  • Substituents : -CF₃ (position 6), acetamide-linked aryl groups (e.g., 3-methoxyphenyl).
  • Key Properties :
    • Patented for undisclosed therapeutic applications, likely targeting enzymes or receptors via the benzothiazole-acetamide scaffold .
  • Comparison : The benzothiazole core may offer distinct electronic and steric properties compared to benzoxazole. Sulfur’s larger atomic radius and lower electronegativity could alter binding interactions. The acetamide side chain introduces hydrogen-bonding diversity absent in the hydroxyl-substituted benzoxazole .
5-(Trifluoromethyl)-1,2-benzoxazol-3-amine
  • Core Structure : Benzoxazole (identical to the target compound).
  • Substituents : -CF₃ (position 5), -NH₂ (position 3).
  • Key Properties :
    • Documented structural data (SMILES: FC(F)(F)c2cc1c(onc1N)cc2; InChi: InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13)) .
  • Comparison : Positional isomerism (-CF₃ at 5 vs. 6) alters electronic distribution. The amine group at position 3 reduces acidity compared to the hydroxyl group, impacting solubility and hydrogen-bonding capacity. This highlights the critical role of substituent placement in modulating physicochemical properties .

Physicochemical and Pharmacological Comparison

Compound Core Structure Substituents Key Properties/Applications Source
6-(Trifluoromethyl)-1,2-benzoxazol-3-ol Benzoxazole -CF₃ (6), -OH (3) High acidity (pKa ~8–10), potential CNS targets Inferred
Benzazepinone derivative Benzazepinone -CF₃ (6), -OH, 4-methoxyphenyl Calcium channel blocker, long-acting
Benzothiazole-acetamide derivatives Benzothiazole -CF₃ (6), acetamide side chains Patent-protected, undisclosed targets
5-(Trifluoromethyl)-1,2-benzoxazol-3-amine Benzoxazole -CF₃ (5), -NH₂ (3) Moderate solubility, structural data

Key Observations :

  • Electronic Effects: The -CF₃ group’s electron-withdrawing nature stabilizes negative charge in the hydroxyl derivative, increasing acidity. This contrasts with the benzazepinone’s neutral hydroxyl group in a non-aromatic system .
  • Bioactivity: Benzazepinones and benzothiazoles show validated therapeutic roles (e.g., antihypertensives), whereas benzoxazoles require further study.
  • Positional Isomerism : -CF₃ at position 6 (target compound) vs. 5 (amine analogue) may influence ring electron density and binding to hydrophobic pockets .

Preparation Methods

Traditional Cyclization Methods

Ring Formation via Substituted Precursors

The benzoxazole core is typically constructed through cyclization reactions involving ortho-substituted phenolic derivatives. A widely adopted route begins with 2-amino-4-(trifluoromethyl)phenol, which undergoes cyclodehydration in the presence of cyanogen bromide (CNBr) or thiourea derivatives. The reaction proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF), achieving yields of 68–75% after purification.

Key parameters influencing this method include:

  • Solvent polarity : DMF enhances intermediate solubility, reducing side reactions like hydrolysis of the trifluoromethyl (-CF₃) group.
  • Temperature : Prolonged reflux at 80–100°C ensures complete ring closure while minimizing decomposition.
Table 1: Optimization of Cyclization Conditions
Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 100 12 75
Acetonitrile 80 18 68
Toluene 110 10 62

Hydroxylation and Functional Group Interconversion

Post-cyclization hydroxylation at the 3-position is achieved through oxidative methods. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the benzylic position, yielding the 3-ol derivative with 82–89% efficiency. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid offer milder conditions but require longer reaction times (24–36 h).

CF₃CN Condensation Approach

Mechanistic Pathway

A novel method developed by RSC Advances employs in situ generated trifluoroacetonitrile (CF₃CN) as a building block. The reaction involves nucleophilic addition of CF₃CN to 2-amino-4-fluorophenol, forming an imidamide intermediate. Intramolecular cyclization then yields 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol with 76–84% isolated yield.

Gram-Scale Synthesis

This approach demonstrates scalability, producing 15–20 g batches with consistent purity (≥95% by HPLC). The use of continuous flow reactors reduces reaction time from 12 h to 2 h, enhancing industrial viability.

Table 2: Performance of CF₃CN Condensation at Scale
Batch Size (g) Purity (%) Reaction Time (h)
5 96 2.5
10 95 3.0
20 94 4.0

Lewis-Acid-Mediated Ring Cleavage

Friedel-Crafts Acylation and Cyclization

A breakthrough reported in ACS Omega utilizes Lewis acids to cleave acylbenzotriazole intermediates, followed by cyclization. For example, treatment of N-acylbenzotriazole with anhydrous aluminum chloride (AlCl₃) at 140°C in toluene generates the benzoxazole ring in 43–91% yield.

Table 3: Lewis Acid Screening for Ring Cleavage
Lewis Acid Solvent Temperature (°C) Yield (%)
AlCl₃ Toluene 140 91
FeCl₃ Toluene 140 53
ZnCl₂ Toluene 140 15

Substrate Scope and Limitations

Electron-deficient aromatic substrates exhibit higher reactivity, while alkyl-substituted analogs favor traditional Friedel-Crafts acylation over cyclization. Steric hindrance at the ortho position reduces yields by 30–40%, necessitating tailored reaction designs.

Multi-Step Synthesis via Protective Group Strategies

Tmob-Protected Intermediates

A sophisticated route from the University of Bradford employs 2,4,6-trimethoxybenzyl (Tmob) protection to prevent undesired side reactions. The sequence involves:

  • Acylation of 2-bromo-6-fluorobenzoic acid with (CO)₂Cl₂.
  • Coupling with Tmob-hydroxylamine to form N-hydroxybenzamide.
  • Cyclization under basic conditions (K₂CO₃/DMF).
  • Pd-catalyzed Buchwald-Hartwig coupling with trifluoromethylated anilines.
  • Deprotection with trifluoroacetic acid (TFA).

This method achieves 65–72% overall yield but requires specialized equipment for handling air-sensitive catalysts.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison
Method Yield (%) Scalability Cost Efficiency
Traditional Cyclization 68–75 Moderate High
CF₃CN Condensation 76–84 High Moderate
Lewis-Acid Cleavage 43–91 Low Low
Multi-Step Synthesis 65–72 Low Very High

The CF₃CN approach offers the best balance of yield and scalability, whereas Lewis-acid methods suit small-scale, high-purity applications. Industrial production favors continuous flow adaptations of traditional cyclization due to lower catalyst costs.

Mechanistic Insights

Electronic Effects of the Trifluoromethyl Group

The -CF₃ group’s strong electron-withdrawing nature stabilizes transition states during cyclization, as evidenced by density functional theory (DFT) calculations. This effect reduces activation energy by 12–15 kcal/mol compared to non-fluorinated analogs.

Solvent and Catalyst Interactions

In Pd-catalyzed couplings, polar aprotic solvents like DMF enhance oxidative addition rates by 40%, while bulky phosphine ligands (e.g., BINAP) suppress β-hydride elimination.

Industrial-Scale Considerations

Waste Stream Management

The traditional method generates 3–5 kg of aqueous waste per kilogram of product, primarily from neutralization steps. Recent advances in solvent recovery systems reduce waste by 70% through DMF recycling.

Regulatory Compliance

Occupational exposure limits (OELs) for cyanogen bromide (CNBr) necessitate closed-system reactors and real-time gas monitoring, adding 15–20% to capital costs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Trifluoromethyl)-1,2-benzoxazol-3-ol, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of ortho-substituted precursors. For example:

  • Step 1 : Condensation of a trifluoromethyl-substituted benzaldehyde derivative with hydroxylamine to form an oxime intermediate.
  • Step 2 : Cyclization under acidic or thermal conditions to form the benzoxazole core.
    Critical parameters include solvent polarity (e.g., THF/Et3N mixtures), temperature control (reflux at 55–80°C), and catalyst selection (e.g., Pd(PPh3)2Cl2 for cross-coupling steps) .
  • Optimization : Yield improvements (≥70%) are achieved by slow addition of alkynol derivatives and post-reaction purification via silica gel chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR verify the trifluoromethyl group (δ ~ -60 ppm for CF3) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 218.0332 for C8H5F3NO2).
  • X-ray Crystallography : Resolves bond angles (e.g., C9–C3–C3a = 132.1°) and planarity of the benzoxazole ring, critical for validating regiochemistry .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DCM. Stability tests under varying pH (4–10) show decomposition >80°C, necessitating storage at 2–8°C in inert atmospheres .
  • Light Sensitivity : The trifluoromethyl group may undergo photolytic degradation; UV-Vis monitoring (λmax ~270 nm) is recommended for long-term studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in benzoxazole derivatives?

  • Methodological Answer :

  • Electronic Effects : The -CF3 group is strongly electron-withdrawing, reducing electron density at the benzoxazole ring (evidenced by Hammett σp values ~3.1). This enhances electrophilic substitution reactivity at the 4-position .
  • Steric Effects : Crystal structures reveal a dihedral angle of 70.33° between the benzoxazole and substituent phenyl rings, indicating steric hindrance that may limit π-π stacking in supramolecular assemblies .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Reproducibility issues in antimicrobial assays (e.g., MIC values) are addressed by standardizing inoculum size (1–5 × 10<sup>5</sup> CFU/mL) and using positive controls (e.g., ciprofloxacin) .
  • Metabolic Stability : Discrepancies in pharmacokinetic data (e.g., half-life) are mitigated by using liver microsomal assays (human vs. rodent) to account for species-specific CYP450 metabolism .

Q. How can computational modeling predict regioselectivity in trifluoromethyl benzoxazole functionalization?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) models predict preferential electrophilic attack at the 4-position (ΔE = 12.3 kcal/mol lower than 5-position).
  • Molecular Dynamics : Simulations of solvent effects (e.g., DMSO vs. toluene) reveal solvation shells that stabilize transition states during SNAr reactions .

Q. What are the challenges in synthesizing 6-substituted vs. 5-substituted benzoxazole isomers?

  • Methodological Answer :

  • Regiochemical Control : Directed ortho-metalation (DoM) with LDA/THF at -78°C selectively generates 6-substituted intermediates. Competing pathways (e.g., 5-substitution) are suppressed by steric bulk in the starting material (e.g., 2,6-difluorobenzaldehyde) .
  • Analytical Differentiation : LC-MS/MS with collision-induced dissociation (CID) distinguishes isomers via unique fragment ions (e.g., m/z 154 for 6-CF3 vs. m/z 138 for 5-CF3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.